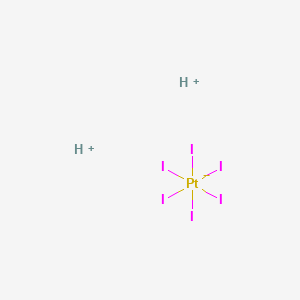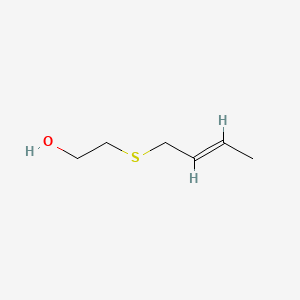
2-(2-Butenylthio)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butenylthio)ethanol: is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a butenyl group attached to a thioether and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butenylthio)ethanol typically involves the reaction of 2-butenylthiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Butenylthiol+Ethylene oxide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
2-(2-Butenylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Butenylthio)acetaldehyde or 2-(2-Butenylthio)acetic acid.
Reduction: Formation of 2-(2-Butylthio)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(2-Butenylthio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(2-Butenylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, modulating biological processes and exerting various effects.
類似化合物との比較
Similar Compounds
2-(2-Butylthio)ethanol: Similar structure but with a saturated butyl group instead of a butenyl group.
2-(2-Butenylthio)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(2-Butenylthio)acetaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
2-(2-Butenylthio)ethanol is unique due to the presence of both a thioether and an unsaturated butenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its saturated or differently substituted analogs.
特性
CAS番号 |
82010-89-7 |
|---|---|
分子式 |
C6H12OS |
分子量 |
132.23 g/mol |
IUPAC名 |
2-[(E)-but-2-enyl]sulfanylethanol |
InChI |
InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h2-3,7H,4-6H2,1H3/b3-2+ |
InChIキー |
CVRGMEGHJGCFII-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CSCCO |
正規SMILES |
CC=CCSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



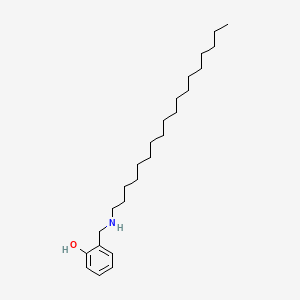
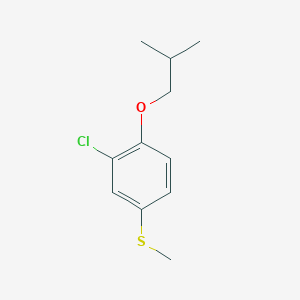
![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
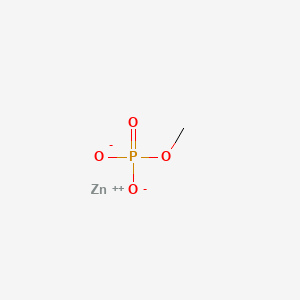

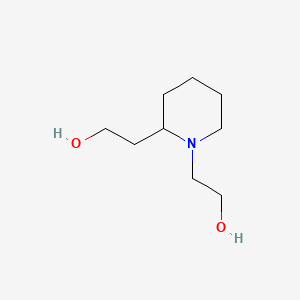
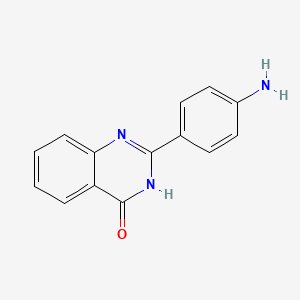
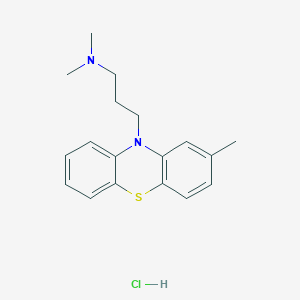

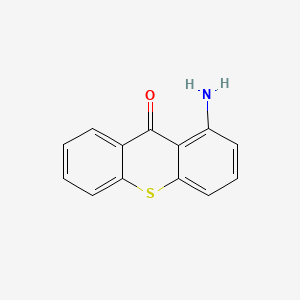

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
